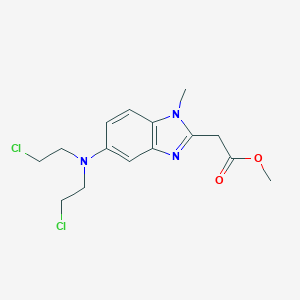
Acide 4-chloro-3-éthyl-1-méthyl-1H-pyrazole-5-carboxylique
Vue d'ensemble
Description
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid is a chemical compound belonging to the pyrazole family, characterized by a pyrazole ring substituted with chloro, ethyl, and methyl groups, as well as a carboxylic acid function. While the specific compound is not directly studied in the provided papers, related pyrazole derivatives have been synthesized and characterized, indicating the interest in this class of compounds for their potential applications and properties .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves multi-step reactions, starting from simple precursors. For instance, 1H-pyrazole-4-carboxylic acid was synthesized from ethyl cyanoacetate and triethyl orthoformate through Claisen condensation, cyclization, deamination, and hydrolysis, achieving a high yield of 97.1% . Similarly, 4-chlorosubstituted pyrazolecarboxylic acids were synthesized via chlorination at the Pt anode in NaCl aqueous solutions, with yields depending on the substituents' positions and properties . These methods could potentially be adapted for the synthesis of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, as well as single-crystal X-ray diffraction studies . These techniques help in determining the position of substituents on the pyrazole ring and the overall 3D conformation of the molecule. For example, the crystal structure of a related compound was stabilized by intermolecular hydrogen bonds and π-π stacking interactions . Such detailed structural analysis is crucial for understanding the reactivity and properties of the compound.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including functionalization, annulation, and cross-coupling reactions. The functionalization reactions of pyrazole carboxylic acids and their derivatives have been explored, leading to the formation of amides and imidazo[4,5-b]pyridine derivatives . Additionally, cross-coupling reactions such as Sonogashira-type and Suzuki coupling have been used to obtain alkynyl and aryl pyrazoles, respectively . These reactions demonstrate the versatility of pyrazole derivatives in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of different substituents can affect the compound's electron distribution, acidity, and potential for intermolecular interactions. For instance, the presence of a carboxylic acid group typically leads to the formation of hydrogen-bonded dimers in the solid state . Moreover, the electron-withdrawing or donating nature of the substituents can impact the compound's reactivity and stability. The electrosynthesis approach used for chlorination indicates that the electron-donating or withdrawing nature of substituents significantly affects the efficiency of the process .
Applications De Recherche Scientifique
Synthèse de composés antibactériens et antimicrobiens
L’acide 4-chloro-3-éthyl-1-méthyl-1H-pyrazole-5-carboxylique est reconnu comme un réactif synthétique efficace dans la création de composés antibactériens et antimicrobiens. Sa structure chimique lui permet d’être intégré dans divers cadres moléculaires essentiels au développement de nouveaux médicaments ciblant les souches résistantes de bactéries et de microbes .
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that this compound is a useful synthetic reagent for the synthesis of antibacterial and antimicrobial compounds .
Mode of Action
As a synthetic reagent, it likely interacts with other compounds to form new structures with antibacterial and antimicrobial properties .
Biochemical Pathways
Given its role in the synthesis of antibacterial and antimicrobial compounds, it may influence pathways related to bacterial growth and survival .
Result of Action
Compounds synthesized using this reagent are known to have antibacterial and antimicrobial effects .
Action Environment
It’s known that it is soluble in some polar organic solvents like chloroform, dichloromethane, and alcohol solvents, but insoluble in water . It’s stable under normal temperature and pressure .
Propriétés
IUPAC Name |
4-chloro-5-ethyl-2-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c1-3-4-5(8)6(7(11)12)10(2)9-4/h3H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXAIFVHVBHMNJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1Cl)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60563848 | |
| Record name | 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60563848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
127892-62-0 | |
| Record name | 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60563848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3,4,6-Trideuterio-5-[2-[6-(2-phenylethylamino)hexylamino]ethyl]benzene-1,2-diol](/img/structure/B144596.png)


![Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-methoxy-, (3S-trans)-(9CI)](/img/structure/B144604.png)


